REACTION_CXSMILES
|
[S:1]1[C:5]2=[CH:6][CH:7]=[CH:8][C:9]([OH:10])=[C:4]2[CH:3]=[CH:2]1.[OH-].[K+].[O:13]=[CH:14][C:15]([OH:17])=[O:16].Cl.C(N(CCCC)CCCC)CCC>O.COC(C)(C)C>[OH:13][CH:14]([C:6]1[C:5]2[S:1][CH:2]=[CH:3][C:4]=2[C:9]([OH:10])=[CH:8][CH:7]=1)[C:15]([OH:17])=[O:16] |f:1.2|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
S1C=CC=2C1=CC=CC2O
|
Name
|
|
Quantity
|
821 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
592 mg
|
Type
|
reactant
|
Smiles
|
O=CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.23 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
COC(C)(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
COC(C)(C)C
|
Type
|
CUSTOM
|
Details
|
After stirring for 3 h at 0-5 degree C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 100-mL 3-necked round-bottom flask purged
|
Type
|
TEMPERATURE
|
Details
|
maintained with an inert atmosphere of nitrogen
|
Type
|
FILTRATION
|
Details
|
The biphasic mixture was filtered through Speedex
|
Type
|
ADDITION
|
Details
|
HCl (25%) solution in water were added to the aqueous phase such that the pH was 2.0
|
Type
|
ADDITION
|
Details
|
After addition of tert-butyl methyl ether (3*20 mL)
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated at 25° C.
|
Type
|
ADDITION
|
Details
|
50 mL acetonitrile was added to organic phase
|
Type
|
ADDITION
|
Details
|
To the resulting clear solution was added portions wise at 20-30° C.
|
Type
|
STIRRING
|
Details
|
The resulting suspension was stirred over night at 20-30 degree C
|
Type
|
FILTRATION
|
Details
|
, and then filtered off
|
Type
|
CUSTOM
|
Details
|
The filter cake was dried oven at 60° C
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(C(=O)O)C1=CC=C(C=2C=CSC21)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 111.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |